molecular formula C9H8INO4 B13697676 3-(2-Iodo-4-nitrophenyl)propanoic Acid

3-(2-Iodo-4-nitrophenyl)propanoic Acid

Cat. No.: B13697676
M. Wt: 321.07 g/mol
InChI Key: RAPQTQNFDSUXBP-UHFFFAOYSA-N
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Description

3-(2-Iodo-4-nitrophenyl)propanoic Acid is an organic compound characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodo-4-nitrophenyl)propanoic Acid typically involves the iodination of a nitrophenylpropanoic acid precursor. One common method includes the nitration of phenylpropanoic acid followed by iodination using iodine and an oxidizing agent such as nitric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodo-4-nitrophenyl)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(2-Iodo-4-aminophenyl)propanoic Acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

3-(2-Iodo-4-nitrophenyl)propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Iodo-4-nitrophenyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom may facilitate binding to target sites. These interactions can modulate biological pathways and elicit specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic Acid
  • 3-(4-Nitrophenyl)propanoic Acid
  • 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic Acid

Uniqueness

3-(2-Iodo-4-nitrophenyl)propanoic Acid is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds. The combination of these functional groups allows for versatile applications in various research fields.

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

3-(2-iodo-4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8INO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

RAPQTQNFDSUXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)CCC(=O)O

Origin of Product

United States

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